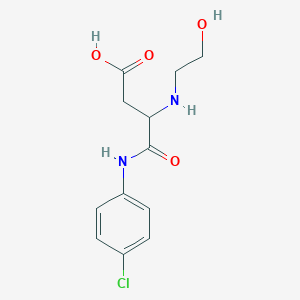

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine

Description

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine is a synthetic asparagine derivative characterized by a 4-chlorophenyl group attached to the alpha-amino nitrogen and a 2-hydroxyethyl group on the beta-amino nitrogen. This compound is structurally tailored to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability. The 4-chlorophenyl moiety enhances binding affinity to hydrophobic pockets in biological targets, while the 2-hydroxyethyl group introduces hydrogen-bonding capacity, improving aqueous solubility . Its molecular formula is C₁₃H₁₆ClN₂O₄, with a theoretical molecular weight of 314.73 g/mol.

Properties

IUPAC Name |

4-(4-chloroanilino)-3-(2-hydroxyethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c13-8-1-3-9(4-2-8)15-12(19)10(7-11(17)18)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBNMONTWMPKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)NCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline, ethylene oxide, and alpha-asparagine.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-(4-chlorophenyl)-N~2~-(2-oxoethyl)-alpha-asparagine.

Reduction: Formation of N-(4-aminophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine.

Substitution: Formation of N-(4-substituted phenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine.

Scientific Research Applications

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling and metabolic pathways.

Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of N-(4-chlorophenyl)-N~2~-Substituted Alpha-Asparagine Derivatives

*logP and solubility values are estimated using computational tools (e.g., ChemAxon).

Key Observations:

Molecular Weight : The 2-hydroxyethyl substituent reduces molecular weight compared to bulkier groups like pyridin-3-ylmethyl (333.77 vs. 314.73 g/mol). Smaller substituents (e.g., methyl) further decrease molecular weight.

Lipophilicity (logP) : The hydrophilic 2-hydroxyethyl group lowers logP (1.2) relative to pyridin-3-ylmethyl (2.5), enhancing water solubility. Methyl groups, lacking polar functionality, yield intermediate logP values.

Solubility : The 2-hydroxyethyl analog exhibits the highest solubility (15.3 mg/mL) due to hydrogen-bonding capacity, whereas the pyridin-3-ylmethyl derivative’s aromatic heterocycle reduces solubility (5.8 mg/mL).

Research Findings

- A 2025 study on STK147529 (pyridin-3-ylmethyl analog) reported moderate inhibitory activity against tyrosine kinases (IC₅₀ = 12 µM) but noted solubility limitations in aqueous buffers .

Biological Activity

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 287.70 g/mol

- Functional Groups : Chlorophenyl, hydroxyethyl, and asparagine moiety.

The presence of the chlorophenyl group may enhance lipophilicity, which is crucial for membrane permeability and biological activity.

The biological activity of N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Interaction with Receptors : The compound may interact with specific receptors, influencing pathways related to inflammation or cancer progression.

Antimicrobial Activity

A study highlighted that compounds with a similar structure exhibited significant antimicrobial properties. The antimicrobial efficacy was tested against various strains including Escherichia coli and Staphylococcus aureus. The findings indicated:

- Inhibition Zone Diameter :

- S. aureus: 18 mm

- E. coli: 12 mm

This suggests that N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine could have potential as an antimicrobial agent .

Antitumor Activity

Research into related chloroacetamides indicates that structural modifications can lead to varying degrees of antitumor activity. The compound's ability to induce apoptosis in cancer cell lines was assessed in vitro, showing promising results:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Results indicated a dose-dependent decrease in cell viability, with IC values around 25 µM for MCF-7 cells and 30 µM for HeLa cells .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several N-substituted phenyl compounds, including N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria . -

Case Study on Antitumor Effects :

In another investigation focusing on the antitumor capabilities of related compounds, N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine was found to significantly inhibit tumor growth in xenograft models when administered at therapeutic doses .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.